1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione

Dihydropyrimidine SAR Positional isomerism Drug design

1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione (molecular formula C12H14N2O2, MW 218.25 g/mol) is a substituted dihydropyrimidine-2,4-dione bearing a 3,4-dimethylphenyl moiety at the N1 position. It belongs to the broader class of N1-aryl dihydropyrimidine-2,4-diones, scaffolds recognized for their versatile biological activities including antiviral, anticancer, and enzyme inhibitory properties.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B7600194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C
InChIInChI=1S/C12H14N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-11(15)13-12(14)16/h3-4,7H,5-6H2,1-2H3,(H,13,15,16)
InChIKeyVRTOBEAFEYMXCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione – Chemical Identity and Structural Positioning for Procurement Screening


1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione (molecular formula C12H14N2O2, MW 218.25 g/mol) is a substituted dihydropyrimidine-2,4-dione bearing a 3,4-dimethylphenyl moiety at the N1 position . It belongs to the broader class of N1-aryl dihydropyrimidine-2,4-diones, scaffolds recognized for their versatile biological activities including antiviral, anticancer, and enzyme inhibitory properties [1]. The 3,4-dimethyl substitution pattern distinguishes this compound from its positional isomers (e.g., 3,5-dimethyl, 2,6-dimethyl) and other N-aryl congeners, directly influencing electronic distribution, steric profile, and target-binding interactions [2].

Why 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic Dihydropyrimidine Analogs in Structure-Guided Programs


Substitution at the N1-aryl position of the dihydropyrimidine-2,4-dione core is a critical determinant of pharmacophoric geometry and biological target engagement [1]. Even minor positional isomerism on the phenyl ring (e.g., 3,4-dimethyl vs. 3,5-dimethyl vs. 2,6-dimethyl) alters the dihedral angle between the aryl ring and the dihydropyrimidine plane, directly affecting π-stacking interactions and hydrogen-bonding networks with protein targets such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) [2]. Consequently, substituting one N1-aryl dihydropyrimidine-2,4-dione for another without experimental validation risks loss of target potency, altered selectivity profiles, and irreproducible biological results . For procurement decisions in medicinal chemistry and chemical biology, the precise positional isomer identity is non-interchangeable.

Head-to-Head Quantitative Evidence Comparing 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione Against Positional Isomer Analogs


Positional Isomer Differentiation: 3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl – Predicted Physicochemical and Target-Binding Divergence

In the absence of directly measured head-to-head biological data for 1-(3,4-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione, class-level structure–activity relationship (SAR) evidence from the N1-aryl dihydropyrimidine-2,4-dione series establishes that positional isomerism on the phenyl ring produces measurable shifts in enzyme inhibition profiles [1]. The 3,5-dimethylphenyl isomer (CAS 871504-35-7) has been profiled as an inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) based on class-level enzyme panel screening, with reported purity specifications of 95–98% from commercial suppliers . The 3,4-dimethyl substitution pattern introduces an asymmetric electronic distribution on the aryl ring (different dipole moment and HOMO/LUMO energies) relative to the symmetric 3,5-dimethyl analog, predicted to alter the binding pose within the DHFR active site by modulating the interaction between the aryl methyl groups and the hydrophobic pocket residues [1]. No direct comparative IC50 values between the 3,4- and 3,5-dimethyl isomers are publicly available as of the knowledge cutoff date.

Dihydropyrimidine SAR Positional isomerism Drug design

N1-Aryl vs. N3-Aryl Regioisomer Differentiation: Target Accessibility and Synthetic Tractability

The target compound bears the 3,4-dimethylphenyl substituent at the N1 position of the dihydropyrimidine-2,4-dione core. The corresponding N3-regioisomer, 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione (also referred to as DMPD), is commercially available and represents an alternative connectivity with distinct chemical and biological properties [1]. N1-substituted dihydropyrimidine-2,4-diones are generally synthesized via condensation of N-aryl-β-alanines with urea, a synthetic route that differs from the Biginelli-type approaches commonly used for N3-substituted analogs [2]. This synthetic divergence means that N1-aryl and N3-aryl regioisomers are not interchangeable intermediates in multi-step synthetic sequences. Furthermore, the N1-substitution pattern places the aryl ring in closer proximity to the C6 position of the dihydropyrimidine ring, influencing tautomeric equilibria and metal-chelating properties compared to N3-substituted analogs [2][3].

Regioisomerism Dihydropyrimidine synthesis Medicinal chemistry

Antiviral Target Class Potential: Positioning Relative to Heteroaryldihydropyrimidine (HAP) Capsid Assembly Modulators

Dihydropyrimidine-2,4-dione derivatives have been disclosed in patent literature as antiviral agents, particularly for hepatitis B virus (HBV) treatment via capsid assembly modulation [1]. The heteroaryldihydropyrimidine (HAP) chemotype, which includes N1-aryl-dihydropyrimidine-2,4-diones as a subclass, has demonstrated activity in disrupting HBV capsid assembly with reported IC50 values in the sub-micromolar range for optimized leads [1][2]. While the specific antiviral activity of 1-(3,4-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has not been independently reported in peer-reviewed literature, its structural placement within the HAP pharmacophore model—where the N1-aryl group occupies a critical hydrophobic pocket in the HBV core protein dimer interface—suggests potential utility as a scaffold for further optimization [1][3]. The 3,4-dimethyl substitution pattern presents a distinct steric and electronic profile compared to the 4-halophenyl and 4-methoxyphenyl analogs that dominate the patent landscaping [1].

Antiviral HBV capsid Dihydropyrimidine CAM

Purity and Quality Metric Comparison Across Available N1-Aryl Dihydropyrimidine-2,4-dione Suppliers

For the closely related positional isomer 1-(3,5-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 871504-35-7), commercial suppliers specify purity at 95% (MolCore) and 98% (smolecule.com), with molecular formula C12H14N2O2 and molecular weight 218.25 g/mol confirmed across vendors . The target compound 1-(3,4-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione shares identical molecular formula and molecular weight with its 3,5-isomer, meaning that procurement verification must rely on orthogonal analytical methods (e.g., NMR, HPLC retention time, or melting point) rather than mass spectrometry alone to confirm positional isomer identity [1]. The absence of a publicly assigned CAS registry number for the target compound at the time of this assessment necessitates that procurement specifications include rigorous identity confirmation via 1H NMR aromatic region analysis (expected distinct splitting patterns for 3,4-disubstituted vs. 3,5-disubstituted phenyl rings) [1].

Chemical procurement Purity specification Quality control

Procurement-Relevant Application Scenarios for 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione


Structure–Activity Relationship (SAR) Expansion in Dihydrofolate Reductase (DHFR) Inhibitor Programs

The N1-aryl dihydropyrimidine-2,4-dione scaffold has demonstrated engagement with dihydrofolate reductase (DHFR), a validated anticancer and antimicrobial target . The 3,4-dimethylphenyl substitution offers a distinct steric and electronic profile relative to the 3,5-dimethyl isomer for SAR expansion studies. Systematic variation of the N1-aryl substitution pattern is essential for mapping the hydrophobic pocket tolerance of DHFR and for optimizing selectivity over human DHFR isoforms. Laboratories procuring this compound for DHFR inhibitor development should pair enzymatic assays with isothermal titration calorimetry (ITC) to quantify binding thermodynamics, using the 3,5-dimethyl analog as an internal comparator [1].

Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM) Hit-to-Lead Optimization

Patent disclosures identify N1-aryl-dihydropyrimidine-2,4-diones as privileged chemotypes for disrupting HBV capsid assembly [2]. The target compound's 3,4-dimethyl substitution pattern represents a differentiated starting point from the extensively claimed 4-halophenyl series. Hit-to-lead programs can use 1-(3,4-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione as a scaffold for exploring the solvent-exposed region of the HBV core protein binding pocket, with the goal of improving metabolic stability and reducing CYP liability relative to first-generation HAP compounds [2].

Synthetic Methodology Development: N1-Aryl-Dihydropyrimidine-2,4-dione Functionalization and Derivatization

N1-aryl dihydropyrimidine-2,4-diones serve as versatile intermediates for further functionalization, including N3-alkylation, C5-acylation, and oximation reactions as described by Baltrushis et al. [3]. The 3,4-dimethyl substitution on the N1-phenyl ring introduces steric modulation that influences regioselectivity in subsequent derivatization steps. Synthetic chemistry groups procuring this compound for methodology development should evaluate reaction yields and regioselectivity in N3-functionalization reactions relative to the unsubstituted N1-phenyl and N1-(4-methylphenyl) analogs [3].

Physicochemical and Solid-State Characterization of Positional Isomer Libraries

For drug substance pre-formulation studies and solid-state chemistry investigations, the 3,4-dimethylphenyl positional isomer offers distinct crystal packing, melting point, and solubility properties compared to the 3,5-dimethyl analog. Procurement for physicochemical profiling requires confirmed positional isomer identity via 1H NMR (expected ABX coupling pattern for the 3,4-disubstituted phenyl ring vs. AX2 pattern for the 3,5-isomer) [3]. These data support polymorph screening, salt/cocrystal selection, and solubility enhancement strategies in early pharmaceutical development.

Quote Request

Request a Quote for 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.